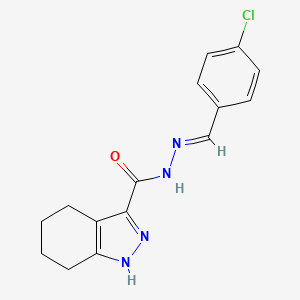

(E)-N'-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Overview

Description

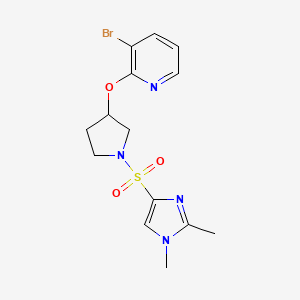

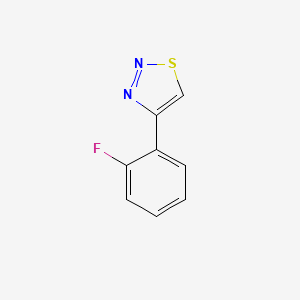

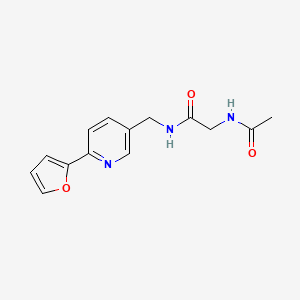

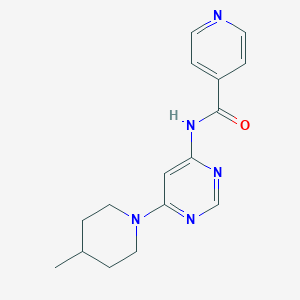

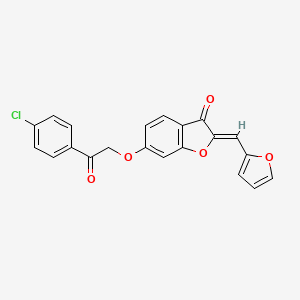

The compound “(E)-N’-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide” is likely to be an organic compound containing a indazole ring which is a fused two-ring system, consisting of a benzene ring and a nitrogen-containing pyrazole ring. The “E” in the name indicates the geometry around the double bond, with the hydrogen and the 4-chlorobenzylidene group being on opposite sides of the double bond .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. The benzylidene moiety would be attached to one of the nitrogen atoms in the pyrazole ring .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the electron-withdrawing chloro substituent on the benzylidene moiety, and the electron-donating effect of the nitrogen atoms in the indazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carbohydrazide group and the aromatic indazole ring could impact its solubility, while the chloro substituent could affect its reactivity .Scientific Research Applications

Antiviral Activity

Scientific Field

Pharmacology and Medicinal Chemistry

Application Summary

Indole derivatives, which include the compound , have been reported to exhibit antiviral activity. These compounds are synthesized and tested against various viral pathogens to determine their efficacy.

Methods of Application

Experimental procedures typically involve the synthesis of the compound followed by in vitro assays to test for inhibitory activity against specific viruses. Parameters such as IC50 (the concentration of the compound that is required to inhibit 50% of the viral activity) are measured.

Results Summary

In studies, certain indole derivatives have shown inhibitory activity against influenza A and other viruses, with IC50 values indicating a potent antiviral effect .

Anti-inflammatory Activity

Scientific Field

Biochemistry and Immunology

Application Summary

Indole derivatives are known to possess anti-inflammatory properties, making them potential therapeutic agents for treating inflammation-related disorders.

Methods of Application

The anti-inflammatory activity is assessed using animal models or cell cultures where the compound’s effect on inflammatory markers is measured.

Results Summary

Reductions in pro-inflammatory cytokines and other markers of inflammation have been observed, suggesting the compound’s effectiveness in reducing inflammation .

Anticancer Activity

Scientific Field

Oncology and Molecular Biology

Application Summary

The compound has been explored for its potential to act as an anticancer agent, targeting various cancer cell lines.

Methods of Application

Cancer cell cultures are treated with the compound, and its effects on cell viability, proliferation, and apoptosis are studied.

Results Summary

Some indole derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth .

Antimicrobial Activity

Scientific Field

Microbiology

Application Summary

The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics.

Methods of Application

Microbial cultures are exposed to the compound, and its bactericidal or bacteriostatic effects are evaluated.

Results Summary

The compound has shown effectiveness in inhibiting the growth of certain bacteria, indicating its potential as an antimicrobial agent .

Antidiabetic Activity

Scientific Field

Endocrinology and Metabolic Diseases

Application Summary

Indole derivatives are investigated for their role in modulating blood glucose levels and treating diabetes.

Methods of Application

Animal models of diabetes are used to test the compound’s effect on blood glucose regulation and insulin sensitivity.

Results Summary

Some derivatives have shown promising results in lowering blood glucose levels and improving insulin response .

Neuroprotective Activity

Scientific Field

Neuroscience and Pharmacology

Application Summary

Research has been conducted to evaluate the neuroprotective effects of indole derivatives, which could be beneficial in treating neurodegenerative diseases.

Methods of Application

Neuronal cell cultures or animal models with induced neurodegeneration are treated with the compound to assess its protective effects.

Results Summary

Indole derivatives have been found to exhibit protective effects against neuronal damage and are being studied for their potential in treating conditions like Alzheimer’s disease .

Cycloaddition Reactions in Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

The compound is utilized in cycloaddition reactions, which are fundamental processes in organic synthesis for constructing complex molecular structures.

Methods of Application

Density functional theory (DFT) is often employed to investigate the regio- and stereoselectivities of the [3+2] cycloaddition reactions involving the compound. Theoretical calculations at the PBE0-D3BJ/Def2TZVPP level of theory are used to predict experimental outcomes .

Results Summary

The results from such studies have shown that the compound can engage in cycloaddition reactions with good selectivity, which is crucial for synthesizing specific molecular architectures .

Polymer Crystallization

Scientific Field

Material Science and Polymer Chemistry

Application Summary

This compound is used to enhance the crystallization process of polymers, such as poly(ε-caprolactone), by acting as a nucleating agent that provides a template for crystal growth.

Methods of Application

Small quantities of the compound are dispersed in the polymer, and during the cooling process, it helps direct the crystallization of the polymer, leading to highly aligned crystalline material.

Results Summary

The presence of the compound has been shown to significantly improve the level of polymer crystal orientation, making it more effective than other similar compounds .

Surface-Enhanced Raman Scattering (SERS)

Scientific Field

Analytical Chemistry

Application Summary

The compound is studied for its potential use in SERS, which is a technique that can enhance Raman scattering and is used for detecting trace amounts of substances.

Methods of Application

The compound is applied to colloidal nanoparticles, and its interaction is studied using vibrational spectroscopy and theoretical calculations like Density Functional Theory (DFT).

Results Summary

The compound’s behavior in SERS applications has been characterized, showing promise for the construction of more reliable SERS sensors .

Molecular Docking

Scientific Field

Computational Chemistry and Drug Design

Application Summary

The compound is used in molecular docking studies to predict how it might interact with biological targets, which is crucial for drug design.

Methods of Application

Computational simulations are performed to understand the binding affinities and modes of action of the compound when interacting with proteins or nucleic acids.

Results Summary

These studies provide valuable insights into the compound’s potential as a therapeutic agent, based on its molecular interactions .

Future Directions

properties

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O/c16-11-7-5-10(6-8-11)9-17-20-15(21)14-12-3-1-2-4-13(12)18-19-14/h5-9H,1-4H2,(H,18,19)(H,20,21)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGJXFCLDYQBFQ-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(E)-N'-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2884661.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2884666.png)

![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2884670.png)

![N-[(2-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2884671.png)

![Ethyl 6-benzyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2884677.png)